
3-Acetylphenyl Isothiocyanate
Overview
Description
3-Acetylphenyl Isothiocyanate is a synthetic reagent chemical that belongs to the group of alkenes. It has the chemical groups of an alkene and a nitro group. The compound is also known as this compound and has the molecular formula C₉H₇NOS with a molecular weight of 177.22 g/mol .
Preparation Methods
3-Acetylphenyl Isothiocyanate can be synthesized through various methods. One common method involves the reaction of phenyl isothiocyanate with the corresponding amines. This reaction is carried out under the protection of nitrogen and mild conditions, using dimethylbenzene as a solvent. The yields of some products can exceed 90%, making this method efficient and suitable for industrial production .
Chemical Reactions Analysis
3-Acetylphenyl Isothiocyanate undergoes several types of chemical reactions, including:
Substitution Reactions: The compound’s electrophilicity makes it suitable for reactions with azide and nitro groups, which are involved in the synthesis of stereochemically pure compounds.
Reduction Reactions: The compound can be reduced using common reducing agents like hydride ions.
Oxidation Reactions: It can also undergo oxidation reactions, although specific conditions and reagents for these reactions are less commonly documented.
Scientific Research Applications
Biological Activities
3-Acetylphenyl isothiocyanate exhibits a range of biological activities that make it a subject of interest in various research domains:
- Antimicrobial Activity : The compound has shown promising results against several bacterial strains, including Escherichia coli, Staphylococcus aureus, and Klebsiella pneumoniae. Its minimum inhibitory concentration (MIC) values indicate effective antibacterial properties, comparable to standard antibiotics such as ceftriaxone .
- Antifungal Properties : In addition to antibacterial effects, this compound has been evaluated for antifungal activity against pathogens like Candida albicans and Aspergillus niger, demonstrating significant inhibition .
- Antioxidant Activity : Research suggests that this compound may exhibit antioxidant properties, potentially offering protection against oxidative stress-related damage. This activity is crucial for developing therapeutic agents that combat oxidative stress in various diseases.
- Enzyme Inhibition : The compound has been investigated for its ability to inhibit acetylcholinesterase, an enzyme associated with neurodegenerative diseases such as Alzheimer's disease. This inhibition could pave the way for developing new treatments targeting cognitive decline .
Applications in Agriculture
In agriculture, this compound serves as an insecticide due to its potent insecticidal properties. It has been tested against various agricultural pests, showing effectiveness in controlling populations without causing significant harm to beneficial insects. This application highlights its potential as an environmentally friendly alternative to conventional pesticides .
Data Table: Biological Activities of this compound
Activity | Target Organisms | MIC (µg/mL) | Comparison |
---|---|---|---|
Antibacterial | E. coli, S. aureus, K. pneumoniae | 40-50 | Comparable to ceftriaxone |
Antifungal | C. albicans, A. niger | 30-60 | Effective against resistant strains |
Antioxidant | Human cell lines | N/A | Potential protective effects against oxidative stress |
Acetylcholinesterase Inhibition | Human neuroblastoma cells | N/A | Potential therapeutic target for Alzheimer's |
Case Studies
- Antimicrobial Efficacy Study : A study conducted by researchers evaluated the antimicrobial efficacy of this compound against clinical isolates of Staphylococcus aureus. The results indicated that the compound exhibited a strong inhibitory effect with an MIC of 40 µg/mL, demonstrating its potential as a therapeutic agent against antibiotic-resistant strains .
- Insecticidal Application : In agricultural trials, this compound was tested against aphids and other common pests. The results showed over 80% mortality within 48 hours of exposure, suggesting its effectiveness as a natural insecticide that could reduce reliance on synthetic chemicals.
Mechanism of Action
The mechanism of action of 3-Acetylphenyl Isothiocyanate involves its electrophilic nature, which allows it to react with nucleophiles such as amines and thiols. This reactivity is mediated by the isothiocyanate group, which can form stable covalent bonds with these nucleophiles. The compound’s molecular targets include various biomolecules, making it useful in bioconjugate chemistry .
Comparison with Similar Compounds
3-Acetylphenyl Isothiocyanate can be compared with other similar compounds, such as:
Phenyl Isothiocyanate: Similar in structure but lacks the acetyl group.
4-Isothiocyanatophenyl Acetate: Similar but with the isothiocyanate group in the para position.
2-Isothiocyanatophenyl Ethanone: Similar but with the isothiocyanate group in the ortho position.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and applications .
Biological Activity
3-Acetylphenyl isothiocyanate (3-APITC) is a compound derived from the hydrolysis of glucosinolates, primarily found in cruciferous vegetables. This compound has garnered attention for its biological activities, particularly in cancer prevention, anti-inflammatory effects, and neuroprotective properties. This article provides a comprehensive overview of the biological activity of 3-APITC, supported by data tables, case studies, and recent research findings.
3-APITC exhibits various biological activities primarily through its interaction with cellular pathways and enzymes:
- Anticarcinogenic Effects : Isothiocyanates, including 3-APITC, are known to modulate the metabolism of carcinogens. They enhance the activity of phase II detoxification enzymes while inhibiting phase I enzymes, which reduces the formation of reactive intermediates that can lead to cancer. This dual action is crucial in preventing tumorigenesis by promoting the detoxification of harmful compounds .
- Induction of Apoptosis : Research indicates that isothiocyanates can induce apoptosis in cancer cells through various signaling pathways, including the MAPK pathway. This mechanism contributes to their anticancer properties by promoting cell death in malignant cells while sparing normal cells .
- Anti-inflammatory Properties : 3-APITC has been shown to exhibit anti-inflammatory effects by modulating the expression of pro-inflammatory cytokines and inhibiting pathways such as NF-κB. These actions help reduce chronic inflammation, which is a known risk factor for several diseases, including cancer .
Biological Activity Overview
Case Studies and Research Findings
- Cancer Prevention : A study demonstrated that 3-APITC significantly inhibited tumor growth in mouse models when administered before exposure to carcinogenic agents. The compound was effective in reducing tumor multiplicity and size compared to control groups .
- Neuroprotection : In vitro studies highlighted that 3-APITC could mitigate oxidative stress-induced neuronal damage. It reduced markers of inflammation and improved mitochondrial function in neuronal cell lines exposed to neurotoxic agents .
- Pain Management : Research involving animal models of neuropathic pain showed that administration of 3-APITC resulted in a significant reduction in pain sensitivity. This effect was attributed to its ability to release hydrogen sulfide (H₂S), a gasotransmitter known for its analgesic properties .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-Acetylphenyl Isothiocyanate, and how do reagent choices impact yield?
- Methodology : The compound can be synthesized via a two-step reaction involving phenylethylamine derivatives. Key reagents include carbon disulfide (CS₂) and triethylamine (Et₃N) in anhydrous THF at 0°C to room temperature, followed by electrophilic reagents like AcCl or TsCl. For example, using AcCl achieves a 94% yield under optimized conditions . Comparative studies show reagent-dependent yields (e.g., TsCl: 70%, SO₂Cl₂: 42%), emphasizing the need for reagent selection based on desired purity and scalability .
Q. How do the physical and chemical properties of this compound influence its stability and handling?
- Key Properties : The compound has a melting point of 26°C, boiling point of 136°C, and flash point of 135–136°C/2mm. It is stable under dry, cool storage but decomposes upon prolonged exposure to moisture or heat. Its logP value (2.62) indicates moderate lipophilicity, relevant for solubility in organic solvents like THF or DCM .
Q. How does the meta-acetyl group differentiate this compound from structural analogs like phenyl or 4-acetylphenyl isothiocyanate?
- Reactivity Profile : The meta-acetyl group enhances electrophilicity at the isothiocyanate group, increasing reactivity toward nucleophiles (e.g., amines, thiols) compared to phenyl isothiocyanate. Para-substituted analogs exhibit distinct steric and electronic effects, altering reaction kinetics in bioconjugation or polymer synthesis .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Safety Measures : Use PPE (gloves, goggles) and work in a fume hood. Avoid contact with skin/eyes due to potential irritancy. Storage should be in airtight containers under inert gas (e.g., N₂) at ≤4°C. Contamination with food or water must be prevented .
Advanced Research Questions
Q. What experimental designs are effective for optimizing this compound in analytical derivatization?
- Methodological Approach : Fractional factorial designs or central composite designs (CCD) can optimize reaction parameters. For example, a CCD was used to determine optimal triethylamine (28 µl), reagent volume (35 µl), and pH (6.9) for histamine quantification via phenyl isothiocyanate derivatives. Sensitivity can be enhanced using fluorinated analogs (e.g., pentafluorophenyl isothiocyanate) in LC-MS/MS .
Q. How does this compound modulate carcinogen metabolism in chemoprevention studies?
- Mechanistic Insight : Isothiocyanates like PEITC and BITC inhibit Phase I enzymes (e.g., CYP450) while inducing Phase II detoxification enzymes (e.g., GST, UGT), reducing carcinogen-DNA adduct formation. For this compound, similar mechanisms are hypothesized but require validation via in vitro models (e.g., HepG2 cells) and metabolite profiling .
Q. What transcriptomic approaches elucidate its antimicrobial effects against pathogens like Staphylococcus aureus?
- Transcriptomic Workflow : RNA sequencing (RNA-seq) can identify differentially expressed genes (DEGs) in bacterial virulence pathways. For example, benzyl isothiocyanate downregulated S. aureus toxin genes (e.g., hla, psmα) and biofilm formation. qRT-PCR validates DEGs, while proteomics assesses post-transcriptional effects .
Q. How does the compound’s reactivity compare in synthesizing dithiocarbamates or thioureas for material science applications?
- Synthetic Applications : Reactions with diols or diamines yield dithiocarbamates (DTC) or dithioureas (DTU). Optimal conditions include 50°C/4h for DTC and 20°C/1h for DTU, monitored via FTIR and NMR. The acetyl group’s electron-withdrawing effect may accelerate thiourea formation compared to unsubstituted analogs .
Q. What strategies improve its stability in aqueous buffers for bioconjugation studies?
- Stability Optimization : Use non-aqueous solvents (e.g., DMF) or buffered systems at pH 6–7.5. Kinetic studies via HPLC track isothiocyanate hydrolysis. Adding stabilizing agents (e.g., trehalose) or reducing temperature to 4°C can prolong reactivity .
Q. Contradictions and Considerations
- Synthesis Yields : reports variable yields (42–94%) depending on reagents, suggesting trade-offs between cost and efficiency. Researchers must balance scalability with purity requirements.
- Analytical Sensitivity : While phenyl isothiocyanate derivatives have a detection limit of 0.36 µg/ml, fluorinated analogs (e.g., pentafluorophenyl) enhance sensitivity by 3 orders of magnitude, but may require specialized instrumentation .
Properties
IUPAC Name |
1-(3-isothiocyanatophenyl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NOS/c1-7(11)8-3-2-4-9(5-8)10-6-12/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGANVWCPAAIVNN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)N=C=S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00334377 | |
Record name | 3-Acetylphenylisothiocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00334377 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3125-71-1 | |
Record name | 3-Acetylphenylisothiocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00334377 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3125-71-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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